3-amino-N-butyl-4-methylbenzenesulfonamide
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Description
The compound "3-amino-N-butyl-4-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities, including inhibition of carbonic anhydrases. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring and substituted with various functional groups that can influence their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of aminobenzenesulfonamide with different reagents to introduce various substituents. For instance, the synthesis of a series of novel 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas was achieved by reacting alkyl/aryl isothiocyanates with 3-aminobenzenesulfonamide . Another approach for synthesizing amino-(N-alkyl)benzenesulfonamides includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, showcasing a strategy for the recognition of different types of amino groups .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with the potential for various conformations. For example, the crystal structure of a related ynamide compound showed that the amido substituents adopt a twisted conformation, resulting in a molecule with axial chirality . The molecular structure and intermolecular interactions can be further analyzed using techniques such as Hirshfeld surface analysis, which helps describe the crystal packing of the compound .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For example, the solid-state polymerization of a ynamide sulfonamide compound was investigated, revealing that polymerization proceeded simultaneously with a phase transition . Additionally, the reactivity of sulfonamides with isothiocyanates to form thioureas indicates their potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The optical, electrochemical, and thermal properties of these compounds can be characterized using techniques such as UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC . The HOMO/LUMO energy levels can be experimentally determined to understand the electronic properties of the compounds . The solubility and stability of these compounds are also critical for their potential therapeutic applications, as seen in the case of a HIF-1 pathway inhibitor with poor water solubility .
Scientific Research Applications
- Organic & Biomolecular Chemistry
- Application : This research involves the synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts .
- Method : The method involves the diazotisation and subsequent cyclisation of 2-aminobenzamides and 2-aminobenzenesulfonamides via stable diazonium salts, prepared using a polymer-supported nitrite reagent and p-tosic acid .
- Results : The transformation was compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents and was used for the synthesis of pharmaceutically important targets .
properties
IUPAC Name |
3-amino-N-butyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLIXCWOLRQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-butyl-4-methylbenzenesulfonamide |
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